2,4-difluoro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N5O3S/c1-26-16-21-14(20-15(22-16)23-7-3-2-4-8-23)10-19-27(24,25)13-6-5-11(17)9-12(13)18/h5-6,9,19H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSVIIFBLXLINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-difluoro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a novel chemical entity with potential pharmaceutical applications. Its unique structure, characterized by the presence of difluorophenyl, piperidine, and triazine moieties, suggests a range of biological activities that warrant detailed investigation. This article aims to synthesize existing research findings regarding the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.45 g/mol. The structural composition includes:
- Difluorophenyl group : Enhances lipophilicity and biological activity.
- Piperidine ring : Known for its role in various pharmacological agents.
- Triazine moiety : Often associated with antitumor and antimicrobial activities.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Specific Receptors : The piperidine component is known to interact with various neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.
- Antimicrobial Properties : The sulfonamide group has been linked to antibacterial effects, suggesting potential use in treating infections.
- Antitumor Activity : Research indicates that triazine derivatives can exhibit cytotoxic effects against cancer cells, possibly through apoptosis induction.
Antimicrobial Activity
Research has demonstrated that compounds similar to benzenesulfonamides exhibit significant antimicrobial activity. In vitro studies show that the compound effectively inhibits the growth of various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for antibiotic development.
Antitumor Activity
The compound has also shown promising results in preclinical studies targeting cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 25 µM after 48 hours of treatment.
This indicates a moderate level of cytotoxicity, warranting further investigation into its mechanisms and efficacy in vivo.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on a series of benzenesulfonamide derivatives revealed that modifications at the piperidine position significantly enhanced their antibacterial properties. The tested compound demonstrated superior activity against Gram-positive bacteria compared to its analogs. -
Case Study on Antitumor Potential :
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated various triazine derivatives for their antitumor properties. The compound exhibited notable inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent.
Q & A
Q. Advanced
- Fluorine Atoms : The 2,4-difluoro motif enhances electronegativity and membrane permeability, potentially increasing target binding affinity .
- Piperidine Ring : Conformational flexibility from the piperidine moiety may improve interactions with hydrophobic enzyme pockets .
- Triazine Core : The methoxy group at position 4 modulates electronic effects, affecting reactivity in biological systems .
Methodology : Compare analogs via in vitro assays (e.g., enzyme inhibition) and molecular docking studies to isolate key pharmacophores .
What methodologies are used to study pharmacological target interactions?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) with purified enzymes or receptors .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Cellular Assays : Fluorescence-based assays (e.g., Ca²⁺ flux) evaluate functional modulation in live cells .
How should contradictory data in biological activity studies be addressed?
Advanced
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across labs .
- Structural Degradation : Confirm compound stability via HPLC-MS before assays .
- Off-Target Effects : Use CRISPR-edited cell lines or competitive binding assays to isolate primary targets .
What strategies mitigate stability issues during storage or formulation?
Q. Advanced
- Lyophilization : Stabilizes the compound in phosphate-buffered saline (PBS) at -20°C .
- Excipient Screening : Co-solvents (e.g., cyclodextrins) or antioxidants (e.g., ascorbic acid) prevent aggregation or oxidation .
- Stability Studies : Accelerated aging tests under varying pH, temperature, and humidity conditions .
How can computational modeling guide the design of derivatives?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Predict binding poses and residence times in target pockets .
- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with activity data to prioritize analogs .
- Density Functional Theory (DFT) : Analyzes electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
What analytical challenges arise in characterizing this compound?
Q. Advanced
- Stereochemical Complexity : Chiral centers require enantiomeric resolution via chiral HPLC or X-ray crystallography .
- Fluorine NMR : ¹⁹F NMR is essential for verifying fluorinated regions but requires specialized instrumentation .
- Low Abundance Impurities : High-resolution LC-MS detects trace byproducts (<0.1%) from incomplete substitutions .
How does this compound compare to structural analogs in terms of selectivity?
Q. Advanced
- Piperidine vs. Piperazine : Piperidine analogs show higher selectivity for kinase targets due to reduced basicity .
- Methoxy vs. Methyl : Methoxy groups improve solubility but may reduce hydrophobic binding in some targets .
Validation : Parallel screening against related targets (e.g., kinase panels) identifies selectivity profiles .
What strategies address poor aqueous solubility in in vivo studies?
Q. Advanced
- Prodrug Design : Introduce phosphate or ester groups hydrolyzed in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
- Co-Solvent Systems : Use PEG 400 or Cremophor EL in dosing solutions for animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
